Brifentanil

Description

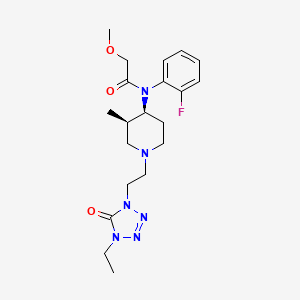

Structure

2D Structure

3D Structure

Properties

CAS No. |

101345-71-5 |

|---|---|

Molecular Formula |

C20H29FN6O3 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m0/s1 |

InChI Key |

KKMGCTVJCQYQPV-DOTOQJQBSA-N |

SMILES |

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |

Isomeric SMILES |

CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC |

Canonical SMILES |

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |

Appearance |

Solid powder |

Other CAS No. |

101345-71-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

117268-95-8 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine A 3331 A-3331 A-3331.HCl Brifentanil brifentanil hydrochloride |

Origin of Product |

United States |

Brifentanil Chemical Synthesis and Analog Design

Synthetic Methodologies for Brifentanil

The synthesis of fentanyl and its analogs, such as this compound, typically involves a multi-step process centered around the 4-anilidopiperidine core nih.govosti.govnih.gov. Optimized synthetic routes have been developed to achieve high yields of these compounds osti.govnih.govplos.org.

Optimized Synthetic Routes and Strategies

An optimized three-step synthetic strategy for fentanyl and related analogs has been reported osti.govnih.govplos.org. This route begins with the alkylation of a 4-piperidone (B1582916) derivative, followed by reductive amination and a final acylation step osti.govnih.govplos.org. Optimization studies for each step have been conducted to improve yields osti.govnih.govplos.org. For instance, using acetonitrile (B52724) instead of dimethylformamide in the initial alkylation step was found to increase yields osti.govnih.govplos.org. Similarly, the choice of reducing agent and reaction temperature in the reductive amination step significantly impacts the yield osti.govnih.gov.

Continuous flow methodologies are also being explored for the synthesis of fentanyl and its precursors, offering potential advantages in terms of efficiency and control, particularly for reactions involving potentially toxic reagents or those prone to runaway usp.br.

Key Reaction Steps (e.g., Alkylation, Reductive Amination, Acylation)

The synthesis of this compound, similar to other fentanyl analogs, involves key chemical transformations:

Alkylation: This step typically involves the reaction of a substituted piperidone with an alkylating agent to introduce a group onto the piperidine (B6355638) nitrogen osti.govnih.govplos.org. For example, the alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene is a common starting point in fentanyl synthesis osti.govnih.govplos.org.

Reductive Amination: This reaction forms the crucial 4-anilidopiperidine core. It involves the reaction of a piperidone with an aniline (B41778) derivative in the presence of a reducing agent nih.govosti.govnih.govscielo.br. Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation, often in the presence of acetic acid osti.govnih.govscielo.br. Other reducing agents like sodium cyanoborohydride and sodium borohydride (B1222165) can also be used, although reaction conditions may need adjustment for optimal yields osti.govnih.gov.

Acylation: The final step involves the acylation of the secondary amine formed in the reductive amination step nih.govosti.govnih.govscielo.br. This is typically achieved by reaction with an acyl halide (e.g., propionyl chloride) or anhydride (B1165640) in the presence of a base osti.govnih.govscielo.br. This step introduces the acyl group that is characteristic of fentanyl and its analogs.

An example of a general three-step synthesis is shown below, highlighting the key transformations:

| Step | Reactants | Reagents/Conditions | Product Intermediate |

| 1. Alkylation | Substituted Piperidone, Alkylating Agent | Base, Solvent | N-alkylated Piperidone |

| 2. Reductive Amination | N-alkylated Piperidone, Aniline Derivative | Reducing Agent, Acid, Solvent | 4-anilino-N-alkylpiperidine |

| 3. Acylation | 4-anilino-N-alkylpiperidine, Acylating Agent | Base, Solvent | N-acyl-4-anilino-N-alkylpiperidine |

Analytical and Purification Methodologies

Following synthesis, analytical and purification methodologies are crucial to obtain pure this compound. Standard methods of analysis are employed to determine the purity of the synthesized compounds googleapis.com. While specific details for this compound were not extensively found, general methods for analyzing and purifying fentanyl analogs include techniques such as column chromatography for isolation nih.govresearchgate.net and spectroscopic methods like ¹H and ¹³C NMR spectroscopy for structural confirmation nih.govscielo.brscielo.breuropa.eu. Mass spectrometry (MS), including GC-MS and LC-MS/MS, is also commonly used for identification and analysis of synthetic opioids europa.eu. Purification can involve techniques like column chromatography and conversion to salts (e.g., hydrochloride or citrate) followed by trituration or crystallization osti.govnih.govgoogle.com.

This compound Analog Synthesis and Design Strategies

This compound is itself an analog of fentanyl, and its development, along with other fentanyl derivatives, stems from rational design principles and structural modifications of the fentanyl scaffold plos.orgnih.govscielo.brnih.gov.

Rational Design Principles for Opioid Analogs

Rational design principles for opioid analogs aim to modify the chemical structure to alter properties such as potency, duration of action, and receptor binding affinity plos.orgscielo.brnih.govnih.govacs.org. Understanding the structure-activity relationships (SAR) is fundamental to this process nih.govscielo.brnih.govacs.orggoogle.com. By analyzing how changes in the chemical structure affect binding to opioid receptors, particularly the mu-opioid receptor (μOR), chemists can design new compounds with desired pharmacological profiles plos.orgmdpi.comnih.govscielo.brnih.govnih.govacs.orgacs.org. Molecular docking and quantitative structure-activity relationship (QSAR) models are computational tools used to predict binding affinity and guide the design of novel analogs plos.orgmdpi.comacs.org.

Strategies in opioid analog design also include the development of multitarget analgesics, where a single compound is designed to interact with more than one molecular target involved in pain modulation nih.gov.

Structural Modifications of the Fentanyl Scaffold

The fentanyl scaffold, based on the 4-anilidopiperidine structure, is amenable to various structural modifications that can lead to analogs with differing properties wikipedia.orgplos.orgmdpi.comnih.govosti.govnih.govnih.govacs.orgunodc.orgwikipedia.org. Key areas for modification include:

Substituents on the Piperidine Ring: Changes at the 3- and 4-positions of the piperidine ring can significantly impact activity plos.orgnih.gov. This compound, for instance, has a methyl group at the 3-position and a substituted anilido group at the 4-position wikipedia.org. The inclusion of polar groups or additional methyl groups at these positions has been explored in other analogs plos.orgnih.gov.

Modifications of the N-linked Substituent: The phenethyl group attached to the piperidine nitrogen (N-1) is important for activity plos.orgnih.gov. Modifications here, such as replacing the phenyl group with other aromatic heterocycles (e.g., thiophene (B33073) or tetrazole, as seen in sufentanil and alfentanil, respectively) or removing the aromatic ring, can alter binding affinity and pharmacological profiles plos.orgscielo.brnih.gov. This compound has a [2-(4-Ethyl-5-oxotetrazol-1-yl)ethyl] group at this position wikipedia.org.

Changes to the 4-Anilido Fragment: The aniline ring and the acyl group attached to the anilido nitrogen can also be modified nih.govnih.govacs.org. Substitutions on the aromatic ring (e.g., fluorination) or replacement of the entire benzene (B151609) ring with a different aromatic heterocycle have been investigated nih.gov. The propionyl group can be replaced with other acyl groups, leading to potent analgesics nih.gov. This compound has a 2-methoxyacetyl group instead of the propionyl group found in fentanyl, and the phenyl ring is substituted with fluorine wikipedia.org.

These structural variations contribute to the vast chemical space of fentanyl analogs with diverse binding affinities and pharmacological effects plos.orgmdpi.com.

| Fentanyl Scaffold Region | Examples of Modifications | Examples of Analogs |

| Piperidine Ring (R3, R4) | Methyl substitution, inclusion of polar groups | Carfentanil, Lofentanil, this compound |

| N-linked Substituent (R1) | Replacement of phenyl with heterocycles, removal of aromatic ring | Sufentanil, Alfentanil, N-methyl fentanyl |

| 4-Anilido Fragment | Substitutions on phenyl ring (e.g., F), replacement of phenyl, different acyl groups | This compound, Fluorofentanyl, Acetylfentanyl, Sufentanil |

Substitutions on the Piperidine Ring (e.g., position 3, position 4)

Substitutions on the piperidine ring are a common strategy in the design of fentanyl analogs. The piperidine ring in a chair conformation is considered important for interaction with the mu-opioid receptor (MOR). scielo.br Modifications at different positions of the piperidine ring can significantly impact analgesic activity.

For instance, the introduction of additional substituents into the fourth position of the piperidine ring of fentanyl has led to highly potent compounds such as carfentanil and remifentanil. nih.govnih.govusp.br Carfentanil, for example, includes a carbomethoxy ester at the 4-position. frontiersin.orgnih.govusp.br Remifentanil also features a substitution at the 4-position with a methoxycarbonyl group. wikipedia.orgnih.gov

Substitutions at the 3-position of the piperidine ring have also been explored. 3-methylfentanyl, for example, is a highly potent analog methylated at the 3-position, resulting in diastereomers. frontiersin.orgnih.gov Studies have shown that the position and stereochemistry of methyl groups on the piperidine ring can influence analgesic activity and duration of action. nih.gov While 4-position substitutions are well-documented, research also indicates that 3-position substitutions exhibit different fragmentation behavior compared to 4-position substitutions. wvu.edu

Aromatic Ring Replacement (e.g., phenethyl group modifications, heterocyclic rings)

Modifications to the aromatic rings in the fentanyl structure, particularly the phenethyl group and the anilido phenyl group, can alter lipophilic interactions with the MOR. scielo.br

The replacement of the phenyl ring of the phenethyl group at the first position of the piperidine ring has led to the discovery of compounds like remifentanil, which has a carbomethoxy group in this position. nih.gov Another example is the replacement of the phenyl ring with heterocyclic rings, such as the thienyl ring in sufentanil or the tetrazole ring in alfentanil. scielo.brnih.govwikipedia.orgwikipedia.org These modifications contribute to the distinct pharmacological profiles of these analogs.

Studies on fentanyl triazole derivatives, where the aromatic ring in the phenethyl group is replaced by a triazole ring, have shown that while this strategy can be used to provide analogs, the resulting compounds may exhibit lower affinity for the MOR compared to fentanyl, sufentanil, or alfentanil, which also contain heterocycles in this region but possess other substituents that provide additional anchoring points for ligand-receptor interactions. scielo.br

N-Acyl Chain Variations

Variations in the N-acyl chain, typically a propionyl group in fentanyl, play a relevant role in interactions with the MOR. scielo.br Replacing the propionyl group with other acyl groups has yielded series of potent analgesics. nih.gov

Methoxyacetylfentanyl is an example of a fentanyl analog with a modified N-acyl moiety, where the propionyl group is replaced by a methoxyacetyl group. frontiersin.org Research has investigated the structure-activity relationships of methoxyacetylfentanyl and other alkyloxy derivatives. frontiersin.org

Chirality and Stereoisomerism in Fentanyl Analogs

Chirality and stereoisomerism are important considerations in the synthesis and activity of fentanyl analogs. The presence of chiral centers or the possibility of atropisomerism can lead to different stereoisomers with varying biological activities. acs.orgosti.gov

For example, 3-methylfentanyl exists as diastereomers due to the methyl group at the 3-position of the piperidine ring. frontiersin.orgnih.gov Studies on the different isomers of 3-methylfentanyl have shown significant differences in potency. frontiersin.orgnih.gov The (+)-cis-3-methylfentanyl isomer has been reported to be significantly more potent than fentanyl, while the (-)-cis-isomer showed considerably lower potency. frontiersin.orgnih.gov

Recent research has also explored axial chirality in fentanyl analogs, particularly atropisomerism arising from the rotation around the Ar-N(CO) bond. acs.org Introducing substituents at the 2' or 6' position of the anilino moiety can lead to stable atropisomers. acs.org Studies have shown that different atropisomers can exhibit distinct activities, with one form acting as a MOR agonist and another as an antagonist. acs.org

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives builds upon the established strategies for fentanyl analog synthesis, incorporating specific modifications to the this compound structure. This compound itself is an analog of fentanyl with specific substitutions, including a methyl group at the 3-position and a 2-fluorophenyl group attached to the anilido nitrogen, along with a methoxyacetamide group and a substituted tetrazole ring attached to the piperidine nitrogen via an ethyl linker. wikipedia.orgnih.gov

General synthetic approaches for fentanyl analogs often involve the preparation of a substituted 4-aminopiperidine (B84694) intermediate, followed by N-alkylation and N-acylation steps. who.int Variations in the starting materials and reaction conditions allow for the introduction of different substituents on the piperidine ring, the aromatic rings, and the N-acyl chain. who.int

Novel derivatives can be synthesized by applying these general methods with specific precursors corresponding to the desired structural modifications in this compound. For example, the synthesis of fentanyl triazole derivatives, which involves replacing the aromatic ring in the phenethyl group with a triazole, illustrates a strategy that could be adapted to create this compound analogs with similar heterocyclic substitutions. scielo.br Multi-component reactions, such as the Ugi reaction, have also been employed in the preparation of 4-anilidopiperidine derivatives, including fentanyl and carfentanil analogs, offering diversity-oriented synthesis approaches for novel compounds. usp.brresearchgate.net

The synthesis of novel this compound derivatives would likely involve tailored synthetic routes to incorporate the specific structural features of this compound while introducing further variations at the positions known to influence activity in fentanyl analogs (piperidine ring, aromatic systems, N-acyl group). scielo.brfrontiersin.orgnih.gov Research into novel derivatives continues to explore modifications aimed at understanding structure-activity relationships and potentially identifying compounds with improved or altered pharmacological profiles. nih.govresearchgate.netrsc.orgrsc.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 60672 |

| Fentanyl | 3345 |

| Alfentanil | 51263 |

| Sufentanil | 41693 |

| Remifentanil | 60815 |

| Carfentanil | 64761 |

| 3-methylfentanyl | 46174071 |

| Methoxyacetylfentanyl | 10252763 |

| Norfentanyl | 154412 |

| 4-ANPP | 95834 |

| β-Hydroxyfentanyl | 62278 |

| Acetylfentanyl | 10252762 |

| Furanylfentanyl | 84810068 |

| Ocfentanil | 10252764 |

Data Tables

Brifentanil Pharmacological Characterization: in Vitro Studies

Receptor Binding Kinetics and Affinity

Receptor binding kinetics and affinity describe how strongly and for how long a ligand, such as Brifentanil, interacts with its target receptor. These parameters are fundamental to understanding the potential pharmacological effects of a compound at a molecular level.

μ-Opioid Receptor (μOR) Agonism and Selectivity

This compound is understood to act as an agonist at the μ-opioid receptor. Fentanyl and its derivatives, including this compound, are known for their high potency and preferential activity at the μOR compared to kappa (κ) and delta (δ) opioid receptors. researchgate.netnih.gov Studies on fentanyl analogs demonstrate a wide range of affinities and selectivities for the μOR. For instance, some substituted fentanyls have shown high selectivity for the μOR, with significantly lower affinity for κ and δ receptors. nih.govfrontiersin.org While specific quantitative data for this compound's selectivity across all opioid receptor subtypes were not explicitly detailed in the search results, its classification as a fentanyl analog strongly suggests a similar profile of high μOR affinity and selectivity, consistent with the known properties of this class of compounds. drugbank.com

Binding Affinity Determination Methodologies (e.g., Radioligand Competitive Binding Assays)

Binding affinity is typically determined in vitro using radioligand competitive binding assays. nih.govmdpi.commdpi.comnih.gov This method involves incubating cell membranes or tissue homogenates containing the receptor of interest (e.g., μOR) with a known concentration of a high-affinity radiolabeled ligand specific for that receptor. Varying concentrations of the unlabeled test compound (e.g., this compound or a related fentanyl analog) are then added to compete with the radioligand for binding sites. mdpi.commdpi.com By measuring the displacement of the radioligand as a function of the test compound concentration, the inhibition constant (Kᵢ) or IC₅₀ value can be determined. These values represent the affinity of the test compound for the receptor, with lower values indicating higher affinity. mdpi.commdpi.com This methodology allows for the quantitative assessment of a compound's ability to bind to the receptor site.

Molecular Determinants of Binding Kinetics

The molecular determinants of ligand-receptor binding kinetics involve specific amino acid residues within the receptor binding site and the chemical properties of the ligand that facilitate their interaction. For fentanyl analogs binding to the μOR, key interactions include a salt bridge formed between the protonated amine of the ligand's piperidine (B6355638) ring and a conserved aspartate residue (Asp147 or D3.32 in Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3). nih.govmdpi.comnih.gov Hydrophobic interactions also play a significant role. mdpi.com Studies on fentanyl binding have highlighted the importance of residues like Trp293 (W6.48) and His297 (H6.52) in TM6, and Asp114 (D2.50) in TM2, in modulating binding and kinetics. nih.govmdpi.comnih.gov The orientation of the ligand's N-chain towards the receptor interior and interactions with residues in TM3, TM4, ECL1, and ECL2 also contribute to the binding mode. mdpi.com The specific substituents on the fentanyl core structure can influence these interactions, thereby affecting binding affinity and kinetics. nih.govmdpi.combiorxiv.orgnih.gov

Ligand-Receptor Dissociation Rates and Residence Time

Ligand-receptor dissociation rate (koff) and its inverse, residence time (τ = 1/koff), are critical kinetic parameters that influence the duration of a drug's effect at the receptor level. A longer residence time implies that the ligand remains bound to the receptor for a longer period, potentially leading to more sustained signaling or blockade. enzymlogic.com Computational studies using molecular dynamics simulations have been employed to estimate the dissociation times of fentanyl and its derivatives from the μOR. biorxiv.orgnih.govfda.govbiorxiv.orgbiorxiv.orgnih.gov These studies have revealed that fentanyl can exhibit different dissociation pathways and residence times depending on the binding pose and the protonation state of certain receptor residues. biorxiv.orgbiorxiv.orgnih.gov While specific experimental dissociation rate data for this compound were not found, studies on related fentanyl analogs indicate that their dissociation kinetics can vary significantly and correlate with pharmacological effects. mq.edu.au

Impact of Receptor Protonation State on Binding Kinetics

The protonation state of specific amino acid residues within the receptor binding site can significantly impact ligand binding affinity and kinetics. For the μOR, the protonation state of conserved residues like Asp114 (D2.50) and His297 (H6.52) has been shown to modulate ligand binding. nih.govfda.govbiorxiv.orgbiorxiv.orgnih.govnih.govoup.com For example, the protonation state of His297 can influence the binding mode of fentanyl and affect its dissociation time from the μOR. biorxiv.orgbiorxiv.orgnih.gov Molecular dynamics simulations have demonstrated that fentanyl can explore a deeper binding pocket when His297 is in a specific protonation state (Nδ-protonated), leading to a longer calculated residence time compared to other protonation states. biorxiv.orgbiorxiv.orgnih.gov These findings highlight the dynamic nature of receptor-ligand interactions and the sensitivity of binding kinetics to the electrostatic environment of the binding site, which can be influenced by residue protonation.

Receptor Binding Mechanisms and Molecular Interactions

The binding of this compound to the μ-opioid receptor involves specific molecular interactions within the receptor's binding pocket. Like other fentanyl analogs, this compound is expected to bind primarily to the orthosteric site of the μOR, which is the main binding region for opioid ligands. mdpi.comnih.govbiorxiv.orgmdpi.com This interaction is characterized by the formation of a salt bridge between the positively charged nitrogen of the ligand and the negatively charged carboxylate group of Asp147 (D3.32). nih.govmdpi.comnih.gov

In addition to the salt bridge, hydrophobic interactions between the ligand and various transmembrane helices (TMs) lining the binding pocket, including TM3, TM5, TM6, and TM7, contribute to the stability of the complex. nih.govmdpi.com Aromatic stacking interactions, such as that between the phenethyl group of fentanyl analogs and Trp293 (W6.48), are also important. mdpi.comnih.gov

Recent computational studies on fentanyl binding have suggested the possibility of ligands accessing a deeper binding pocket within the receptor, located below the orthosteric site. nih.govfda.govbiorxiv.orgbiorxiv.orgnih.gov This deeper interaction, potentially involving residues like His297, could contribute to longer residence times and influence the pharmacological profile. biorxiv.orgbiorxiv.orgnih.gov

The specific molecular interactions and the conformational changes they induce in the receptor upon ligand binding are crucial for receptor activation and subsequent downstream signaling. mdpi.comfrontiersin.orgnih.gov Understanding these detailed molecular mechanisms provides a basis for structure-activity relationship studies and the rational design of novel opioid ligands with desired binding and kinetic properties.

Table 1: Representative Opioid Receptor Binding Data (Extrapolated from Fentanyl Analogs)

| Compound | Target Receptor | Assay Type | Affinity (Kᵢ or IC₅₀) | Reference |

| Fentanyl | μOR | Radioligand Competitive Binding | 0.19 - 977.2 nM (IC₅₀)* | mdpi.com |

| Carfentanil | μOR | Radioligand Competitive Binding | Sub-nanomolar (IC₅₀) | mdpi.complos.org |

| Sufentanil | μOR | Radioligand Binding | High affinity | nih.gov |

| Morphine | μOR | Radioligand Competitive Binding | 33.1 nM (IC₅₀)** | nih.gov |

*Range observed for 21 fentanyl derivatives; specific value for fentanyl is within this range. **IC₅₀ in guinea pig ileum assay.

Table 2: Calculated Fentanyl Dissociation Times from μOR based on His297 Protonation State

| His297 Protonation State | Calculated Residence Time (τ) | Reference |

| Nδ-protonated (HID) | 38 ± 19 s or 27 ± 12 s | biorxiv.orgbiorxiv.org |

| Nϵ-protonated (HIE) | 2.6 ± 0.9 s or 6 ± 1 s | biorxiv.orgbiorxiv.org |

| Doubly protonated (HIP) | 0.9 ± 0.2 s or 0.6 ± 0.2 s | biorxiv.orgbiorxiv.org |

*Calculated using metadynamics simulations from different initial structures.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling, including molecular dynamics (MD) simulations, is a powerful technique used to investigate the interactions between opioid ligands, such as fentanyl analogs like this compound, and the μ-opioid receptor at an atomic level. fda.govnih.govfrontiersin.orgmdpi.commdpi.com These simulations can provide insights into the binding process, stability of the ligand-receptor complex, and conformational changes of the receptor upon ligand binding. nih.govfrontiersin.orgmdpi.com

Studies employing MD simulations have explored the binding of fentanyl and its analogs to the MOR, revealing details about their access routes and interactions within the binding pocket. nih.govscienceopen.combiorxiv.org Metadynamics, a robust MD technique, has been applied to probe the dissociation of opioids from the MOR and approximate residence times. fda.gov Comparisons between calculated residence times and experimentally determined binding constants have shown correlations. fda.gov

Computational studies have also aimed to predict the binding affinity of fentanyl analogs to the μ-opioid receptor using molecular docking models, which can be validated by correlating docking scores with experimental binding affinities. plos.org

Identification of Binding Pockets and Sites

The primary binding site for opioid ligands on the μ-opioid receptor is the orthosteric binding site (OBS), located at the extracellular side of the receptor. biorxiv.orgnih.govnih.govmdpi.com This site is lined by both hydrophobic and hydrophilic residues and contains water molecules, which can accommodate ligands of varying sizes and flexibility. mdpi.com

A key interaction in the binding of amine-based opioids, including fentanyl analogs, to the MOR is the formation of a salt bridge between the positively charged amine group of the ligand and a conserved aspartic acid residue, Asp147 (Asp3.32 in Ballesteros-Weinstein numbering), in the orthosteric binding site. nih.govscienceopen.complos.orgnih.govchemrxiv.org

Beyond this primary interaction, studies have identified other residues involved in ligand binding. For instance, some fentanyl analogs can move deeper into the binding pocket, forming hydrogen bonds with residues like His297 (His6.52). nih.govscienceopen.comnih.gov Aromatic stacking interactions between the N-linked phenethyl group of fentanyl analogs and His297 have also been observed in docking simulations. plos.org The binding pocket can also be described in terms of subpockets that recognize different substituents on the ligand structure. nih.gov

Specific Molecular Interactions (e.g., Ionic, Hydrophobic, Hydrogen Bonding)

Molecular interactions between opioid ligands and the μ-opioid receptor involve a combination of forces, including ionic interactions, hydrogen bonding, and hydrophobic contacts. fda.govfrontiersin.orgmdpi.com

A prominent ionic interaction is the salt bridge formed between the protonated amine group of the opioid ligand and the carboxylate group of the conserved Asp147 residue in the MOR binding pocket. nih.govscienceopen.complos.orgnih.govchemrxiv.org This interaction is considered critical for the binding of amine-based opioids. plos.org

Hydrogen bonding also plays a significant role in stabilizing ligand-receptor complexes. Studies have characterized hydrogen bonding networks involving the opioid ligand, receptor residues, and potentially water molecules within the binding pocket. fda.govnih.gov For example, the carbonyl and aniline (B41778) groups of fentanyl have been suggested to point towards extracellular portions of transmembrane segments, engaging in interactions in that region. nih.govscienceopen.com Water-mediated hydrogen bonds with residues like His297 have also been observed for some ligands. nih.gov

Hydrophobic interactions, including stacking contacts, contribute to the binding affinity and kinetics of opioid ligands. fda.gov The lipophilic nature of fentanyl and its analogs influences their interaction with the receptor, potentially involving partitioning into the lipid membrane before accessing the orthosteric site. biorxiv.org

Conformational Dynamics of Receptor Upon Ligand Binding

Ligand binding to the μ-opioid receptor induces conformational changes in the receptor structure, which are essential for signal transduction. frontiersin.orgnih.gov Molecular dynamics simulations are used to explore these dynamic changes. nih.govfrontiersin.orgmdpi.com

Studies have shown that different opioid agonists can induce distinct conformational changes in the MOR. frontiersin.org These changes can affect the orientation of transmembrane helices and intracellular loops, influencing the coupling of the receptor to downstream signaling proteins like G proteins and β-arrestin. frontiersin.orgmdpi.com For instance, changes in the angulation of helix 6 have been predicted to favor coupling to either G protein or β-arrestin. mdpi.com

The conformational dynamics of the receptor upon ligand binding can also influence the accessibility of the binding pocket and the stability of the ligand-receptor complex. nih.govfrontiersin.orgmdpi.com Some studies suggest that ligand-induced changes in receptor conformation may be linked to the varying efficacy profiles of different agonists. frontiersin.org

Receptor Activation Mechanisms

Activation of the μ-opioid receptor by agonists like this compound involves a cascade of molecular events initiated by ligand binding. mdpi.comnih.gov Upon agonist binding, the receptor undergoes conformational changes that facilitate the coupling and activation of intracellular signaling proteins, primarily Gi/o proteins. mdpi.commdpi.comnih.gov

The activation of Gi/o proteins leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effector pathways. mdpi.comnih.gov A key downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govnih.gov The Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization. nih.gov

Beyond G protein coupling, MOR activation also involves the recruitment of β-arrestin proteins, particularly β-arrestin 2. mdpi.comnih.govpromega.com This recruitment is often triggered by receptor phosphorylation by G protein receptor kinases (GRKs). mdpi.comnih.gov β-arrestin recruitment plays a role in receptor desensitization, internalization, and can also mediate G protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38. mdpi.comnih.govfrontiersin.org The phenomenon of biased signaling, where ligands preferentially activate either G protein or β-arrestin pathways, is an active area of research in opioid pharmacology. mdpi.commdpi.comnih.gov

In Vitro Pharmacological Evaluation Beyond Receptor Binding

In addition to assessing receptor binding affinity, in vitro pharmacological evaluation of opioid ligands involves functional assays that measure the downstream consequences of receptor activation. These assays provide insights into the efficacy and signaling profiles of the compounds.

Cell-Based Assays for Receptor Activation (e.g., βarr2 recruitment assay)

Cell-based assays are widely used to measure the functional activity of opioid ligands at the μ-opioid receptor. These assays can monitor various aspects of receptor activation and downstream signaling.

One important type of cell-based assay is the β-arrestin recruitment assay, which measures the translocation of β-arrestin proteins (primarily β-arrestin 2) from the cytoplasm to the activated receptor at the plasma membrane. mdpi.compromega.comdiscoverx.comrevvity.com This recruitment is a key step in receptor desensitization and can also initiate distinct signaling pathways. nih.govpromega.com

Assays like the PathHunter enzyme complementation assay are utilized to quantify β-arrestin 2 recruitment in cells expressing the μ-opioid receptor and tagged β-arrestin 2. mdpi.comdiscoverx.com Upon receptor activation, the tagged β-arrestin 2 interacts with the receptor, leading to enzyme complementation and the generation of a detectable signal, often chemiluminescence. mdpi.comdiscoverx.com These assays can be used to determine the potency and efficacy of ligands in promoting β-arrestin recruitment. mdpi.com

Other cell-based assays used in opioid receptor pharmacology include those measuring the inhibition of cAMP accumulation (due to Gi/o protein activation inhibiting adenylyl cyclase) and the activation of MAPK pathways like ERK phosphorylation. nih.govfrontiersin.org These assays help to characterize the G protein-dependent and G protein-independent signaling profiles of opioid ligands. nih.govfrontiersin.org

Comparative In Vitro Pharmacological Profiles with Other Opioid Analogs

In vitro studies provide valuable insights into the receptor binding affinity, potency, and efficacy of this compound in comparison to other opioid analogs. These studies typically utilize assays such as radioligand binding assays to determine binding affinity (expressed as Ki) and functional assays like [³⁵S]GTPγS binding or calcium mobilization assays to assess agonist efficacy and potency (expressed as EC₅₀ or Emax).

Research on fentanyl analogs, including this compound, has explored their interactions with the human mu-opioid receptor (hMOR). Studies have determined the binding affinity (Ki) and agonist efficacy (% stimulation and EC₅₀) of various fentalogs at hMOR using competition binding assays with radioligands like [³H]diprenorphine and functional assays such as the [³⁵S]GTPγS binding assay. umich.edu These in vitro methods allow for the comparison of the pharmacological profiles of different opioids relative to standard agonists like DAMGO or fentanyl. umich.edunih.gov

While specific detailed comparative in vitro data for this compound alongside a broad panel of other fentanyl analogs like sufentanil, alfentanil, and remifentanil is not extensively detailed in the provided search results, the general methodologies and findings for fentanyl analogs offer a framework for understanding this compound's likely profile.

Studies comparing fentanyl, sufentanil, alfentanil, and remifentanil in various in vitro assays, such as those examining effects on isolated human right atria or receptor desensitization, highlight the distinct pharmacological properties within this class of opioids. mdpi.comnih.gov For instance, alfentanil has been shown to induce a dose-dependent decrease in active isometric force in isolated human right atria, whereas fentanyl, sufentanil, and remifentanil did not significantly modify this variable in one study. nih.gov Another study comparing remifentanil and fentanyl at the MOR found that while their efficacy and potency in activating the receptor were almost equal initially, the second administration of fentanyl resulted in stronger MOR desensitization potency than remifentanil. mdpi.com

The binding affinity and functional activity of fentanyl analogs can vary significantly based on structural modifications. umich.edunih.gov For example, studies have shown that modifications in specific regions of the fentanyl structure can impact binding affinity at the hMOR. umich.edu The presence of an oxygen atom in certain regions appears to decrease binding affinity compared to similar analogs without oxygen. umich.edu

While direct comparative data tables specifically including this compound alongside these other widely used clinical fentanyl analogs were not found, the in vitro characterization of fentanyl analogs generally involves assessing their:

Binding Affinity (Ki): How strongly the compound binds to the opioid receptor. Lower Ki values indicate higher binding affinity.

Potency (EC₅₀): The concentration of the compound required to produce 50% of its maximal effect in a functional assay. Lower EC₅₀ values indicate higher potency.

Efficacy (Emax or % Stimulation): The maximal effect a compound can produce compared to a standard full agonist. Compounds can be full agonists (producing a maximal response similar to the standard), partial agonists (producing a submaximal response), or antagonists (blocking the effect of agonists).

Given that this compound is described as having effects very similar to alfentanil drugbank.com, it might be hypothesized that its in vitro profile would share similarities with alfentanil, although specific experimental data is required to confirm this. Alfentanil is known for its rapid onset and short duration of action, which is influenced by its pharmacokinetic properties but also potentially by its receptor interaction kinetics. nih.govnysora.com

Further detailed in vitro studies are necessary to precisely characterize this compound's binding affinity, potency, and efficacy at the mu, delta, and kappa opioid receptors and to compare these parameters directly with a comprehensive panel of other opioid analogs under identical experimental conditions. Such studies, potentially involving various signaling pathways like Gi protein activation and beta-arrestin recruitment, would provide a more complete understanding of this compound's in vitro pharmacological profile. nih.govnih.gov

While specific data tables for this compound were not retrieved, the following table illustrates the type of comparative in vitro data that is generated for opioid analogs, using examples from the search results for other compounds.

Illustrative Comparative In Vitro Opioid Receptor Data (Example Format)

| Compound | Receptor Type | Assay Type | Parameter | Value (nM) | Reference |

| Fentanyl | μ-opioid | Binding (hMOR) | Ki | 1.6 ± 0.4 | umich.edu |

| Fentanyl | μ-opioid | [³⁵S]GTPγS (hMOR) | EC₅₀ | 32 | umich.edu |

| Fentanyl | μ-opioid | [³⁵S]GTPγS (hMOR) | % Max Stim | 89 ± 9% (vs DAMGO) | umich.edu |

| Furanylfentanyl | μ-opioid | Binding (CHO/rat) | Ki | 0.028 ± 0.008 | frontiersin.org |

| Furanylfentanyl | μ-opioid | [³⁵S]GTPγS | EC₅₀ | 2.52 ± 0.46 | frontiersin.org |

| Morphine | μ-opioid | Binding (hMOR) | Ki | 4.2 ± 0.13 | umich.edu |

| Morphine | μ-opioid | [³⁵S]GTPγS (hMOR) | EC₅₀ | 150 ± 50 | umich.edu |

| Morphine | μ-opioid | [³⁵S]GTPγS (hMOR) | % Max Stim | 99 ± 4% (vs DAMGO) | umich.edu |

| Carfentanil | μ-opioid | Binding (human) | Ki | 0.07 | guidetopharmacology.org |

Detailed research findings on the in vitro pharmacology of fentanyl analogs indicate that small structural changes can lead to variations in receptor binding affinity and functional outcomes, including differences in potency and efficacy. umich.edunih.gov The selectivity of these compounds for the mu-opioid receptor over delta and kappa opioid receptors is also a key aspect of their pharmacological profile. nih.govpainphysicianjournal.com

Further dedicated in vitro studies on this compound, employing standardized assays and directly comparing it with a range of clinically relevant opioid analogs, are essential for a comprehensive understanding of its receptor-level interactions and comparative pharmacological profile.

Brifentanil Metabolism Research

In Vitro Metabolic Pathways Identification

In vitro studies are essential for identifying the metabolic pathways of drugs like Brifentanil, providing insights into how the compound is transformed by enzymatic processes. These studies often utilize simplified biological systems to isolate and characterize specific metabolic reactions.

Enzymatic Biotransformations

The in vitro metabolism of this compound involves several key enzymatic biotransformations. These reactions, primarily mediated by cytochrome P450 (CYP) enzymes, aim to convert the lipophilic this compound molecule into more polar metabolites that can be more easily excreted from the body. Common phase I reactions include oxidation, reduction, and hydrolysis. nih.govmdpi.comopenaccessjournals.com

Specific enzymatic biotransformations relevant to fentanyl analogs, which share structural similarities with this compound, include N-dealkylation, hydroxylation, O-methylation, ester hydrolysis, and N-oxide formation. dtic.milfrontiersin.orgslideshare.net N-dealkylation involves the removal of an alkyl group from a nitrogen atom. Hydroxylation introduces a hydroxyl group (-OH) into the molecule. O-methylation adds a methyl group to an oxygen atom. Ester hydrolysis cleaves an ester bond through the addition of water. slideshare.netnih.govscielo.br N-oxide formation involves the oxidation of a nitrogen atom. These reactions can occur at various positions on the this compound molecule, leading to a diverse range of metabolites.

Phase II Conjugation Pathways

Following phase I biotransformations, metabolites may undergo phase II conjugation reactions. These reactions involve the attachment of endogenous hydrophilic molecules, such as glucuronic acid or sulfate (B86663), to the phase I metabolites or sometimes directly to the parent compound if it contains suitable functional groups. nih.govmdpi.comopenaccessjournals.com These conjugation reactions significantly increase the water solubility and molecular weight of the metabolites, further facilitating their excretion, primarily via urine or bile. openaccessjournals.comdtic.mil

Key phase II conjugation pathways include glucuronidation and sulfation. nih.govmdpi.comopenaccessjournals.com Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major pathway involving the addition of glucuronic acid. openaccessjournals.comtaylorandfrancis.comupol.cz Sulfation, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfate group. taylorandfrancis.com These conjugation reactions generally serve as a detoxification step in drug metabolism. upol.cz

In Vitro Models for Metabolism Studies

Several in vitro models are employed to study the metabolism of compounds like this compound. These models offer different levels of biological complexity and are chosen based on the specific research question.

Human Liver Microsomes (HLMs): These are subcellular fractions of liver cells containing enzymes primarily located in the endoplasmic reticulum, including a wide range of CYP enzymes and UGTs. criver.comadmescope.commdpi.com HLMs are widely used for initial metabolic stability screening and identifying oxidative and some conjugative pathways. dtic.miladmescope.com

Human Hepatocytes: These are intact liver cells that maintain a broader range of metabolic activities compared to microsomes, including both phase I and phase II enzymes, as well as uptake and efflux transporters. criver.comadmescope.comdiva-portal.org Hepatocytes are considered more physiologically relevant for predicting in vivo metabolism and can be used for longer-term incubations and metabolite identification. admescope.comdiva-portal.orgnih.gov

Recombinant CYP Enzymes: These are individual CYP enzymes expressed in a host system, allowing for the investigation of the specific contribution of a single enzyme to the metabolism of a compound. criver.comevotec.com Using recombinant enzymes helps in identifying which specific CYP isoforms are involved in the biotransformation of this compound. criver.comevotec.com

These in vitro systems, including liver S9 fractions which contain both microsomal and cytosolic enzymes, are valuable tools for understanding the metabolic fate of drugs and predicting potential drug-drug interactions. mdpi.comd-nb.info

Identification of Contributing Enzymes

Identifying the specific enzymes responsible for this compound metabolism is crucial for predicting potential drug interactions and understanding variability in individual responses. Studies on fentanyl analogs have indicated the involvement of key enzyme families.

Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, are frequently involved in the phase I metabolism of opioids and fentanyl analogs. d-nb.infonih.gov CYP3A4 is a major drug-metabolizing enzyme responsible for the metabolism of a large percentage of currently marketed drugs. mdpi.comnih.gov CYP2D6 is also significant, although it metabolizes a smaller percentage of drugs; however, its activity can be subject to considerable genetic variability. nih.gov

UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation, a major phase II pathway. openaccessjournals.comtaylorandfrancis.comupol.cz Specific UGT isoforms, such as UGT1A9 and UGT2B7, have been shown to play significant roles in the glucuronidation of various compounds, including some opioids and their metabolites. nih.govfrontiersin.org

Metabolite Characterization and Identification Techniques

Identifying and characterizing the metabolites formed during this compound metabolism is a critical step in understanding its biotransformation. This involves sophisticated analytical methodologies.

Analytical Methodologies

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique widely used for the identification and characterization of drug metabolites. diva-portal.orguniroma1.itnih.govmdpi.com This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of high-resolution mass spectrometry.

LC-HRMS allows for the separation of the parent compound from its various metabolites in a complex biological matrix, such as liver microsome incubations or hepatocyte cultures. The high-resolution mass spectrometer then provides accurate mass measurements of the parent compound and its metabolites, which can be used to determine their elemental composition. diva-portal.orgnih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS), where selected ions are fragmented, and the resulting fragment ions are detected. uniroma1.itnih.govmdpi.com The fragmentation patterns provide valuable clues about the structure of the metabolites and the sites of metabolic transformation. By comparing the fragmentation patterns of the metabolites to that of the parent compound and using in silico prediction tools, researchers can propose the structures of the identified metabolites. nih.gov

LC-HRMS/MS methods are often optimized for sensitivity and speed, allowing for the simultaneous detection and identification of multiple metabolites in a single analysis. mdpi.com This is particularly important in drug metabolism studies where numerous metabolites may be formed.

While specific detailed research findings and data tables for this compound metabolism were not extensively found in the provided search results, the general pathways, enzymes, and methodologies described for fentanyl analogs and other drugs are highly relevant due to structural similarities and shared metabolic principles. Future research specifically on this compound would apply these established techniques to fully elucidate its metabolic profile.

Species-Specific Metabolic Differences in Preclinical Models

Preclinical studies utilizing various animal models are crucial for understanding the metabolic fate of compounds like this compound before potential human studies. However, it is well-established that significant species-specific differences exist in drug metabolism, primarily due to variations in the expression, activity, and isoform composition of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These differences can lead to variations in metabolic pathways, metabolite profiles, and clearance rates across species such as rats, dogs, and monkeys. nih.govresearchgate.netmdpi.comnih.gov

Research into the metabolism of fentanyl and its analogs, including this compound, in preclinical species has revealed distinct metabolic pathways. While specific detailed studies focusing solely on this compound's comparative metabolism across multiple preclinical species are not extensively documented in the provided search results, general principles and findings from studies on related fentanyl analogs offer insights into potential species differences.

Fentanyl and its derivatives typically undergo extensive metabolism, with common metabolic reactions including N-dealkylation, hydroxylation, and amide hydrolysis. dtic.milnih.govfrontiersin.org Studies on other fentanyl analogs in different animal models, such as rats and mice, have shown variations in the primary metabolic routes and the resulting metabolite profiles. frontiersin.orgunife.it For instance, N-dealkylation has been identified as a main metabolic pathway for some fentanyl analogs in rats, leading to the formation of norfentanyl. frontiersin.org Hydroxylation at different positions on the molecule has also been observed, with variations in the specific hydroxylation sites depending on the compound and the species. unife.it

The extent and rate of metabolism can also differ significantly between species. For example, studies on other compounds have shown that rat hepatocytes can exhibit higher metabolic activity compared to dog and monkey hepatocytes. mdpi.com These differences in metabolic capacity can impact the intrinsic clearance of compounds. mdpi.com

Understanding these species-specific metabolic differences is critical for extrapolating preclinical data to humans and for selecting appropriate animal models for further research. nih.govresearchgate.netnih.gov Differences in metabolism can affect the systemic exposure to the parent drug and its metabolites, potentially leading to variations in pharmacological effects and toxicological profiles across species.

Based on the general metabolic patterns of fentanyl analogs and the known species differences in drug metabolism enzymes, the following table illustrates potential areas where metabolic differences in this compound might be observed across preclinical species. This table is illustrative, based on principles of comparative metabolism of related compounds, and highlights the types of differences that would be investigated in species-specific metabolism studies of this compound.

| Metabolic Pathway | Potential Species Differences (Rat, Dog, Monkey) | Research Findings (Based on Fentanyl Analogs) |

| N-Dealkylation | Variation in the extent and primary site of N-dealkylation. | Observed as a main pathway for some analogs in rats, forming nor-metabolites. frontiersin.org |

| Hydroxylation | Differences in hydroxylation sites on the piperidine (B6355638) ring, phenyl ring, or side chains. | Hydroxylation at different positions reported for analogs in zebrafish and mice. unife.it |

| Amide Hydrolysis | Potential variation in the rate and significance of amide bond cleavage. | Hydrolysis of the acyl moiety observed for some analogs. frontiersin.org |

| Metabolite Profile | Different relative abundance of various metabolites formed. | Distinct metabolite profiles observed between zebrafish and mice for certain analogs. unife.it |

| Clearance Rate | Variations in intrinsic clearance due to differing enzyme activity. | Hepatocyte studies with other compounds show varying clearance rates across rat, dog, and monkey. mdpi.com |

| Conjugation (Phase II) | Differences in conjugation pathways (e.g., glucuronidation) and their extent. | Glucuronide conjugates reported for some fentanyl analog metabolites. nih.gov |

Detailed research findings on this compound's specific metabolic pathways and the quantitative differences in metabolite formation and clearance across various preclinical species would require dedicated comparative metabolism studies. Such studies typically involve incubating the compound with liver microsomes or hepatocytes from different species and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.comnih.govunife.it

Preclinical Pharmacodynamic Studies of Brifentanil in Animal Models

Primary and Secondary Pharmacodynamic Assessments in Animal Models

Pharmacodynamic assessments in animal models are typically divided into primary and secondary evaluations. Primary pharmacodynamics focuses on the intended therapeutic effects and the drug's interaction with its primary molecular target. europa.eu For an opioid analgesic like Brifentanil, primary PD assessments would investigate its analgesic properties and its interaction with opioid receptors, particularly the mu-opioid receptor, which is a known target for opioid analgesics. genome.jp These studies aim to characterize the mode of action and establish dose-response relationships for the desired effect. europa.eu

Animal Model Selection and Design for Pharmacodynamic Research

The selection and design of animal models for pharmacodynamic research are critical steps aimed at obtaining data that are as predictive as possible of human responses. eupati.euitrlab.com The choice of species is guided by the similarities between the animal model and humans in terms of pharmacodynamics, pharmacokinetics, physiology, and the pathophysiology of the condition being studied. eupati.euitrlab.com Ethical considerations and practical factors such as availability and ease of handling also influence model selection. eupati.euitrlab.com

Rodent Models and Experimental Assays

Rodent models, particularly rats and mice, are widely used in preclinical pharmacodynamic studies due to their manageability, genetic tractability, and relatively lower cost. eupati.euwho.int Various experimental assays are employed in rodent models to assess pharmacodynamic effects. For evaluating analgesic properties, assays measuring responses to noxious stimuli, such as thermal or mechanical tests, are common. nih.gov Behavioral assays can also be used to assess effects on the central nervous system, such as locomotor activity or sedation. fda.govnih.gov While specific experimental assay data for this compound in rodent models were not detailed in the search results, these models and assays are routinely used to evaluate the pharmacodynamic profile of opioid compounds.

Non-human Primate Models in Preclinical Research Context

Non-human primate (NHP) models are utilized in preclinical research when rodent models are not sufficiently predictive of human responses, often due to differences in target expression, physiological pathways, or when studying complex behaviors or systems. frontiersin.orgnih.goveuropa.eunih.gov For certain drug classes, including those targeting the central nervous system or biologics with species-specific interactions, NHPs may offer a more relevant model. nih.goveuropa.eu NHP models can be particularly valuable for assessing pharmacodynamic endpoints that are challenging to measure in rodents and for which there are closer parallels to human clinical assessments. dovepress.com For example, NHP models have been developed to assess analgesic effects using methodologies similar to those employed in human pain studies, which can improve the translatability of findings. dovepress.com The use of NHPs is often considered when evaluating the abuse potential of CNS-active drugs. europa.eu Although specific studies on this compound in NHP models were not found in the provided information, NHPs could potentially be used to assess aspects of its pharmacodynamic profile relevant to human response and potential for abuse, especially if rodent data showed limitations in predicting human outcomes.

Methodological Considerations for Model Predictive Validity

Methodological considerations are crucial for enhancing the predictive validity of animal models, which refers to the model's ability to accurately forecast drug effects in humans. plos.orgnih.gov Key aspects of predictive validity include face validity (how well the model replicates human disease symptoms), construct validity (how well the model reflects the underlying biological mechanisms of the human condition), and the model's response to clinically effective drugs. plos.orgnih.gov Achieving high predictive validity is challenging, and a positive outcome in animal studies does not guarantee clinical success. dovepress.complos.org Factors such as differences in drug distribution, exposure, and the heterogeneity of human diseases can contribute to discrepancies between preclinical and clinical results. nih.gov Researchers strive to select models that best mimic the relevant aspects of the human condition and utilize rigorous experimental designs to improve the translatability of their findings. plos.org

Preclinical Pharmacodynamic-Pharmacokinetic (PK/PD) Correlation

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) correlation studies are essential for understanding the relationship between drug exposure in the body and the resulting pharmacological effect. alimentiv.comnih.govcatapult.org.uk These studies integrate information on how the body handles the drug (pharmacokinetics) with how the drug affects the body (pharmacodynamics). alimentiv.com PK/PD analysis helps to quantify the exposure-response relationship and provides insights into the time course and intensity of the drug's effects. news-medical.netcatapult.org.uk

Assessment of Exposure-Response Relationships and Target Modulation

Assessment of exposure-response relationships and target modulation involves correlating pharmacokinetic parameters, such as peak concentration (Cmax) or area under the concentration-time curve (AUC), with measured pharmacodynamic endpoints. nih.govcatapult.org.ukmdpi.com This allows researchers to determine the drug concentrations required to achieve a desired level of effect and to understand how different exposure levels influence the magnitude and duration of the response. nih.govcatapult.org.uk Studying target modulation specifically investigates the drug's interaction with its molecular target and the downstream biological consequences. catapult.org.uk PK/PD modeling uses mathematical and statistical techniques to describe and predict these relationships, which is invaluable for optimizing dosing regimens in preclinical studies and for predicting effective doses in humans. nih.govmdpi.com While specific PK/PD correlation data for this compound were not found in the provided search results, such studies would be routinely conducted for an opioid analgesic to understand the relationship between its concentration in the body and its analgesic and other pharmacodynamic effects in animal models, aiding in the translation to human studies.

Integration of Pharmacological Data for Preclinical Efficacy Assessment

The integration of pharmacological data in preclinical efficacy assessment involves combining information from various in vitro and in vivo studies to build a comprehensive picture of a drug candidate's potential nih.govcatapult.org.uk. This includes data on receptor binding affinity, in vitro functional activity, and pharmacodynamic responses observed in relevant animal models painphysicianjournal.complos.org. For opioid analogs like this compound, understanding the binding affinity to different opioid receptor subtypes (mu, delta, kappa) is a critical step wikipedia.orgplos.org. Studies evaluating the dose-response relationship for desired effects, such as analgesia in animal pain models, are fundamental to efficacy assessment frontiersin.orgnih.gov.

While direct data tables for this compound's preclinical efficacy were not extensively available within the search results under the specified constraints, the process generally involves:

Receptor Binding Studies: Determining the affinity of the compound for opioid receptors using in vitro assays plos.org.

In Vivo Functional Assays: Assessing the pharmacological effects in animal models designed to mimic specific conditions or pathways, such as tests for analgesia frontiersin.orgnih.gov.

Dose-Response Analysis: Characterizing the relationship between the administered dose or exposure and the magnitude of the observed pharmacodynamic effect in animals nih.govnih.gov.

This integrated approach helps researchers understand the potency and potential effectiveness of this compound in a biological system and informs decisions regarding its suitability for further development nih.govcatapult.org.uk. The selection of appropriate animal models that translate well to the human condition is a critical aspect of this assessment mdpi.comeupati.eunih.gov.

Insights into Time-Course Effects and Dosing Schedules

Understanding the time-course of pharmacological effects in animal models is essential for determining appropriate dosing schedules in preclinical studies nih.govcatapult.org.uk. This involves measuring the duration of the pharmacodynamic response after a single administration and evaluating the effects of multiple doses over time nih.govnih.gov. The goal is to identify dosing regimens that maintain the desired level of efficacy while minimizing variability nih.govcatapult.org.uk.

Preclinical studies investigating time-course effects often involve:

Single-Dose Studies: Measuring the onset, peak effect, and duration of the pharmacodynamic response following a single administration of this compound at different doses in animal models nih.gov.

Repeat-Dose Studies: Evaluating the effects of multiple administrations over a period, assessing potential accumulation of effect or the development of tolerance nih.gov.

PK/PD Modeling: Integrating pharmacokinetic (PK) data (drug concentration in the body over time) with pharmacodynamic (PD) data to develop models that can predict the time-course of effects under different dosing scenarios nih.govcatapult.org.uk.

Structure Activity Relationship Sar Studies of Brifentanil and Analogs

Fundamentals and Importance of SAR in Opioid Research

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and pharmacology that explores how modifications to a molecule's chemical structure influence its biological activity pharmacologymentor.com. In opioid research, SAR studies are essential for understanding the interaction between opioid ligands and their receptors, primarily the mu, delta, and kappa opioid receptors uibk.ac.atplos.org. By systematically altering the structure of known opioids like fentanyl and its analogs, researchers aim to identify the key structural features responsible for receptor binding, efficacy, potency, and selectivity pharmacologymentor.comuibk.ac.at. This knowledge is vital for the design and optimization of new analgesic compounds with improved therapeutic profiles, such as enhanced efficacy, reduced side effects, and lower abuse potential pharmacologymentor.commdpi.com. SAR studies have been instrumental in the development of various opioid analgesics currently in clinical use mdpi.com.

Correlation of Structural Features with Receptor Binding and Pharmacodynamic Effects

The pharmacological activity of fentanyl analogs, including brifentanil, is directly correlated with their structural features and how these features influence binding to opioid receptors, particularly the µOR nih.govresearchgate.net. The 4-anilidopiperidine core structure of fentanyl and its analogs is critical for their activity researchgate.netmdpi.com. Modifications to different parts of this scaffold can significantly alter binding affinity and pharmacodynamic effects researchgate.netmdpi.comnih.gov.

Steric Factors and Molecular Volume Effects

Steric factors, which relate to the spatial arrangement and volume of substituents on the molecule, play a crucial role in the binding of fentanyl analogs to the opioid receptor researchgate.netnih.gov. Studies on fentanyl analogs substituted at the 3-position of the piperidine (B6355638) ring have shown that groups larger than a methyl group can severely reduce analgesic potency compared to fentanyl researchgate.netnih.gov. This suggests that the size and bulkiness of substituents at certain positions can impede optimal binding to the receptor site researchgate.netnih.gov. The steric factor, rather than just polarity or chemical reactivity, appears to be a crucial determinant of analgesic potency in this series researchgate.netnih.gov. Similarly, the potency and duration of action in fentanyl analogs substituted at the 4-position of the piperidine ring are influenced by steric requirements researchgate.netnih.gov.

Impact of Specific Substituents on Activity

The nature of substituents at various positions of the fentanyl scaffold significantly impacts activity. For instance, modifications to the N-phenethyl moiety (R1) can affect µOR binding affinity plos.org. Replacing the phenethyl group with a benzyl (B1604629) group, which differs by only a single carbon, can greatly reduce activity plos.org. However, substituting the phenyl ring with other aromatic groups like thiophene (B33073) (as in sufentanil) or a tetrazole (as in alfentanil) can maintain strong µOR binding plos.org. The presence of a polar group at the 4-position of the piperidine ring, such as the carboxymethyl group in carfentanil or the methoxymethyl group in sufentanil, can also influence binding and potency researchgate.netplos.org. In other opioid series, the presence of a methoxy (B1213986) substituent instead of a hydroxyl group at position 4 has been shown to increase analgesic potency and µ selectivity acs.org. The introduction of a functional group like 3-carbomethoxy can reduce the duration of action, possibly by altering pharmacokinetic properties researchgate.netnih.gov.

Influence of Isomerism (e.g., Cis/Trans, Stereoisomerism) on Activity

Isomerism, particularly stereoisomerism and cis/trans isomerism, can have a dramatic influence on the analgesic activity of fentanyl analogs researchgate.netceon.rs. For example, introducing a methyl group at position 3 of the piperidine ring can significantly enhance activity depending on the stereochemistry ceon.rs. (+)-cis-3-methyl fentanyl is reported to be substantially more potent than its (-)-enantiomer ceon.rs. The corresponding racemic trans isomer shows activity approximately equivalent to fentanyl ceon.rs. This highlights that the precise three-dimensional arrangement of substituents due to isomerism is critical for optimal interaction with the opioid receptor researchgate.netnih.govceon.rs.

Here is a table summarizing some of the substituent effects observed in fentanyl analogs:

| Structural Modification (Relative to Fentanyl) | Position | Observed Effect on Activity/Binding | Source |

| Groups larger than methyl | 3 (Piperidine ring) | Severely reduced analgesic potency | researchgate.netnih.gov |

| N-benzyl group (vs N-phenethyl) | N1 (Piperidine nitrogen) | Greatly reduced activity | plos.org |

| Thiophene (vs Phenyl) | N-linked aromatic group | Maintains strong µOR binding (Sufentanil) | plos.org |

| Tetrazole (vs Phenyl) | N-linked aromatic group | Maintains strong µOR binding (Alfentanil) | plos.org |

| Carboxymethyl group | 4 (Piperidine ring) | Stronger interactions with µOR (Carfentanil) | researchgate.netplos.org |

| Methoxymethyl group | 4 (Piperidine ring) | Increased potency (Sufentanil) | wikipedia.org |

| 3-carbomethoxy group | 3 (Piperidine ring) | Reduces duration of action | researchgate.netnih.gov |

| (+)-cis-3-methyl (vs Fentanyl) | 3 (Piperidine ring) | Approximately 19 times more potent | ceon.rs |

| (±)-cis-3-ethyl (vs Fentanyl) | 3 (Piperidine ring) | Approximately 1.5 times more potent | ceon.rs |

| Racemic trans-3-methyl (vs Fentanyl) | 3 (Piperidine ring) | Approximately equipotent | ceon.rs |

Computational Approaches to SAR

Computational approaches have become increasingly valuable tools in SAR studies of opioid ligands, complementing experimental methods nih.govpharmacologymentor.comresearchgate.netfrontiersin.org. These methods allow for the investigation of ligand-receptor interactions at a molecular level, providing insights into binding poses, conformational changes, and the energy landscape of ligand binding nih.govresearchgate.netresearchgate.net.

Predictive Modeling for Structure Optimization

Predictive modeling techniques are employed to forecast the binding affinity and potential activity of novel opioid analogs before their synthesis mdpi.comfda.gov. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are used to build models that can predict how structural modifications will impact interaction with the opioid receptor nih.govmdpi.comresearchgate.netfda.govbiorxiv.org. These models can help prioritize the synthesis of compounds with a higher likelihood of possessing desired properties, thus streamlining the drug discovery and optimization process mdpi.comfda.gov. Computational strategies can also be used for risk assessment of new synthetic opioids by predicting their structural similarity to known controlled substances and their potential binding affinity at the µOR fda.gov. Studies have shown that molecular docking models can predict the binding affinity of fentanyl derivatives at the µOR, with compounds known to have stronger interactions showing lower binding scores plos.orgbiorxiv.org. QSAR models have also been developed and validated for predicting the affinity of µOR ligands, demonstrating their effectiveness in the investigation and identification of fentanyl-like structures mdpi.com.

Application of Machine Learning and Artificial Intelligence in SAR Analysis

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in SAR analysis within drug discovery to handle large datasets and predict biological activity frontiersin.orgnih.gov. These computational techniques offer promising avenues for the putative identification of compounds and the prediction of their properties before extensive laboratory synthesis and testing nih.govnih.gov.

In the context of synthetic opioids, including fentanyl analogs, machine learning approaches have been used to develop models for class prediction and retention time prediction nih.gov. One study utilized a naive Bayes architecture for classifying opioids, including fentanyl analogs, achieving an accuracy of 89.5%. This model was particularly accurate for fentanyl analogs, likely due to their prevalence in the training data nih.gov. Another model employed Gaussian process regression to predict the retention time of various synthetic opioids based on generated molecular features, with a significant percentage of predictions falling within a small margin of error from experimental values nih.gov. The integration of ML prediction models into compound identification workflows can enhance the confidence of putative identifications and potentially reduce the need for purchasing or producing numerous certified reference materials nih.gov.

While the provided search results discuss the application of ML and AI in SAR analysis of synthetic opioids generally and the detection of fentanyl analogs, specific detailed research findings directly linking the application of ML/AI to SAR analysis specifically of this compound were not prominently found. However, the general principles and techniques described for fentanyl analogs are applicable to this compound due to its structural similarity.

Identification of Novel Structural Motifs and Analog Development

The development of novel opioid analogs, including those related to this compound, often stems from extensive SAR studies that explore modifications to the core chemical scaffold mdpi.comnih.gov. The fentanyl structure, as a prototype for the 4-anilidopiperidine class, has served as a scaffold for the synthesis of numerous analogs to probe SAR and identify compounds with potentially improved pharmacological profiles researchgate.netmdpi.comnih.gov.

Modifications to the fentanyl structure have involved changes in various regions, including the piperidine ring, the phenethyl group, the anilino nitrogen substituent, and the propionyl group mdpi.com. These modifications can lead to significant differences in potency, duration of action, and receptor binding profiles researchgate.netnih.gov. For instance, the introduction of a 3-methyl group on the piperidine ring, as seen in some analogs, can significantly impact potency researchgate.net. The replacement of the phenethyl group with other substituents, such as a carbomethoxy group, led to the discovery of remifentanil, an ultra-short-acting analog nih.gov.

This compound itself represents an analog developed in the early 1990s wikipedia.orgnih.govdrugbank.com. While the specific details of novel structural motifs identified through this compound research in the context of recent analog development were not extensively detailed in the search results, the broader research on fentanyl analogs provides context. Studies continue to explore modifications to the 4-anilidopiperidine structure to identify novel compounds with desired properties researchgate.netnih.gov. This includes investigating the impact of different substituents and their positions on the core scaffold researchgate.netnih.gov. The ongoing synthesis and evaluation of new fentanyl derivatives, including norsufentanil analogs and carfentanil amides, illustrate the continued effort to identify novel structural motifs with potential analgesic activity researchgate.net.

The application of computational techniques, as discussed in section 6.3.2, can aid in the identification of promising novel structural motifs by predicting the activity of virtual compounds generated through SAR analysis nih.gov.

Advanced Computational Chemistry Applications in Brifentanil Research

Molecular Modeling and Simulation Techniques

Computational modeling and simulation have become cornerstones in the investigation of fentanyl-like compounds, offering a "computational microscope" to observe molecular interactions in atomic detail. mdpi.com These techniques are crucial for predicting binding poses and understanding the dynamic nature of the ligand-receptor complex.

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For analogs like fentanyl, all-atom MD simulations have been extensively employed to investigate their interactions with the μ-opioid receptor (μOR). scispace.combiorxiv.org These simulations, often extending over microseconds, provide a detailed view of the stability of the ligand's binding pose and the conformational changes within the receptor upon binding. mdpi.comscispace.com

Researchers utilize MD simulations to:

Confirm the stability of predicted binding modes within the μOR. mdpi.com

Analyze the dynamic behavior of the ligand-receptor complex, revealing subtle differences in how various analogs, which would include Brifentanil, stabilize the receptor. scispace.com

Study the influence of the surrounding lipid membrane and solvent on ligand binding and transport. mdpi.comwhiterose.ac.uk

Identify key residues that form stable interactions with the ligand, which is crucial for understanding the structure-activity relationship (SAR). mdpi.comscispace.com

For example, MD studies on fentanyl have revealed that it stabilizes different rotameric states of key amino acids, like Trp293, compared to other opioids such as morphine. scispace.comresearchgate.net This highlights the unique molecular signature of fentanyl-like compounds at the receptor, a principle that extends to this compound.

Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for studying the electronic structure of molecules. nih.gov DFT is used to compute various molecular properties, such as optimized geometries, vibrational frequencies (infrared spectra), and electronic charge distributions. ox.ac.ukdergipark.org.tr

In the context of fentanyl and its analogs, DFT has been used to:

Calculate the optimized molecular structure and compare it with experimental data from X-ray crystallography. dergipark.org.trresearchgate.net

Compute infrared (IR) spectra to help identify key vibrational modes, which can be used for the analytical identification of these compounds. ox.ac.uk

Determine atomic charges and analyze the molecular electrostatic potential (MEP), which helps in identifying the reactive sites of the molecule for electrophilic and nucleophilic attacks. dergipark.org.tr

These calculations provide a fundamental understanding of the intrinsic properties of the this compound molecule, which underpins its interaction with its biological target. dergipark.org.tr The B3LYP functional is a common method used in these studies to achieve a good balance between accuracy and computational cost. ox.ac.ukdergipark.org.trresearchgate.net

| Computational Method | Application in Fentanyl Analog Research | Key Insights |